molecular formula C12H7ClFNO3 B6387901 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid CAS No. 1261920-12-0

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6387901
CAS No.: 1261920-12-0
M. Wt: 267.64 g/mol
InChI Key: GYDRPPVYRSNJDK-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(5-fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
  • 2-Chloro-5-(5-fluoro-2-aminophenyl)pyridine-4-carboxylic acid
  • 2-Chloro-5-(5-fluoro-2-nitrophenyl)pyridine-4-carboxylic acid

Uniqueness

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a hydroxyphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO3/c13-11-4-8(12(17)18)9(5-15-11)7-3-6(14)1-2-10(7)16/h1-5,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDRPPVYRSNJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(C=C2C(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687264
Record name 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-12-0
Record name 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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